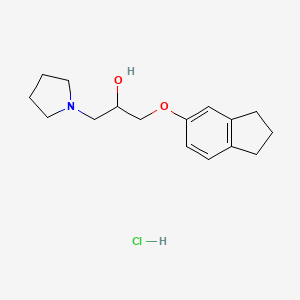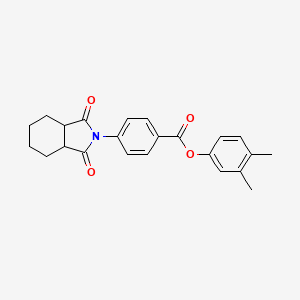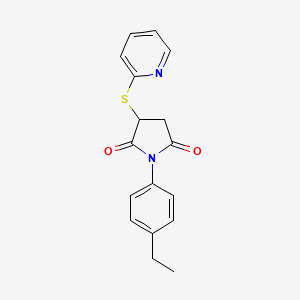![molecular formula C23H29N3O5 B3989127 N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B3989127.png)
N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide, also known as GW806742X, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. GW806742X has been extensively studied for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases.
Mecanismo De Acción
N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide acts as a PPARδ agonist, which binds to the ligand-binding domain of PPARδ and induces conformational changes that allow the receptor to heterodimerize with the retinoid X receptor (RXR). The PPARδ-RXR complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes and activates their transcription. The downstream effects of PPARδ activation depend on the tissue-specific expression of target genes.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and adipose tissue
- Improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue
- Enhanced lipid metabolism and cholesterol efflux in macrophages and liver
- Reduced inflammation and oxidative stress in various tissues
- Inhibited tumor cell proliferation and angiogenesis in vitro and in vivo
- Protected neurons from oxidative stress and apoptosis in animal models of neurodegenerative diseases
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide has several advantages as a research tool, including its high potency and selectivity for PPARδ, its oral bioavailability, and its favorable pharmacokinetic properties in animals and humans. However, there are also some limitations to its use in lab experiments, such as its high cost, the need for specialized equipment and expertise for its synthesis and analysis, and the potential for off-target effects and toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide and PPARδ, including:
- Further elucidation of the molecular mechanisms of PPARδ activation and its downstream effects
- Identification of novel PPARδ target genes and pathways in different tissues and diseases
- Development of more potent and selective PPARδ agonists and antagonists for therapeutic use
- Investigation of the role of PPARδ in aging, longevity, and metabolic healthspan
- Exploration of the potential of PPARδ as a target for combination therapy with other drugs or interventions in metabolic and cardiovascular diseases, cancer, and neurodegenerative diseases.
In conclusion, this compound is a potent and selective PPARδ agonist that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and PPARδ is needed to fully understand their biological functions and therapeutic potential.
Aplicaciones Científicas De Investigación
N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide has been widely used as a research tool to study the biological functions of PPARδ and its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, glucose uptake, muscle function, and cardiovascular function in animal models and human clinical trials. This compound has also been investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties.
Propiedades
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-16(2)18-4-7-20(8-5-18)31-15-17(3)24-23(27)19-6-9-21(22(14-19)26(28)29)25-10-12-30-13-11-25/h4-9,14,16-17H,10-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHSLNNQKITDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989045.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide](/img/structure/B3989051.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-{4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3989067.png)
![4-{3-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989070.png)
![2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3989086.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989091.png)
![ethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3989096.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3989102.png)
![N-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetyl}glycine](/img/structure/B3989106.png)


